molecular formula C11H9BrO2 B3337135 7-Bromomethyl-4-methyl-chromen-2-one CAS No. 53878-05-0

7-Bromomethyl-4-methyl-chromen-2-one

Cat. No.: B3337135
CAS No.: 53878-05-0
M. Wt: 253.09 g/mol
InChI Key: GPAMBIISWCDPIY-UHFFFAOYSA-N
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Description

7-Bromomethyl-4-methyl-chromen-2-one is a derivative of chromen-2-one, also known as coumarin. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. These compounds are widely recognized for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromomethyl-4-methyl-chromen-2-one typically involves the bromination of 4-methyl-chromen-2-one. One common method is the bromination of 4-methyl-chromen-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Bromomethyl-4-methyl-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Various substituted chromen-2-one derivatives.

    Oxidation: 7-formyl-4-methyl-chromen-2-one.

    Reduction: 7-methyl-4-methyl-chromen-2-one.

Scientific Research Applications

7-Bromomethyl-4-methyl-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents with anticoagulant and anti-inflammatory activities.

    Industry: Utilized in the synthesis of dyes, optical brighteners, and fluorescent probes.

Mechanism of Action

The mechanism of action of 7-Bromomethyl-4-methyl-chromen-2-one is primarily based on its ability to interact with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the modulation of their functions. This interaction can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 7-Bromomethyl-4-methyl-chromen-2-one is unique due to its bromomethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

7-(bromomethyl)-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c1-7-4-11(13)14-10-5-8(6-12)2-3-9(7)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAMBIISWCDPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344778
Record name 7-Bromomethyl-4-methyl-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53878-05-0
Record name 7-Bromomethyl-4-methyl-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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